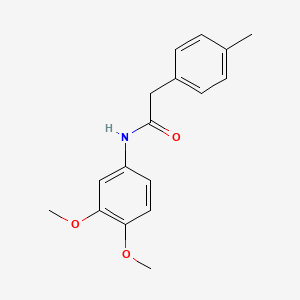![molecular formula C16H14ClNO3 B5855435 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first introduced in 1998 and has since become a popular drug due to its effectiveness in treating various medical conditions. In
Wirkmechanismus
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid works by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid reduces inflammation and pain without affecting the production of prostaglandins that are involved in maintaining normal physiological functions.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been found to have antioxidant properties, which may help to protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid is readily available and relatively inexpensive. However, there are also some limitations to using 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid. One area of interest is its potential therapeutic effects in the treatment of cancer. 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been found to have neuroprotective effects, and it may have potential as a treatment for these disorders. Finally, there is also interest in developing new analogs of 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid that may have improved therapeutic properties.
Synthesemethoden
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-chlorophenylacetic acid in the presence of a base to form the intermediate compound, 4-(4-chlorophenyl)butyric acid. The final step involves the reaction of the intermediate compound with acetic anhydride in the presence of a catalyst to form 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in treating various medical conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-5-12(16(20)21)9-14(10)18-15(19)8-11-3-6-13(17)7-4-11/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXMPASCTGPECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)acetyl]amino}-4-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)



![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)